Trihexylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

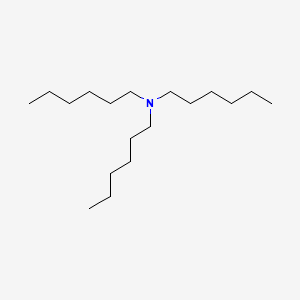

Structure

3D Structure

Properties

IUPAC Name |

N,N-dihexylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAIBWNEUYXDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059263, DTXSID301022397 | |

| Record name | N,N-Dihexyl-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Hexanamine, N,N-dihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-hexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-86-3, 68038-01-7 | |

| Record name | Trihexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068038017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, N,N-dihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dihexyl-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9392WA249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role and Properties of Trihexylamine

An In-Depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of Trihexylamine

This compound (THA), a tertiary amine with the chemical formula C₁₈H₃₉N, is a colorless to pale yellow liquid characterized by three hexyl groups attached to a central nitrogen atom.[1][2] This structure imparts significant hydrophobicity, making it highly soluble in organic solvents like ethanol and ether but only slightly miscible with water.[1][3][4] As a tertiary amine, it is basic and readily acts as a proton acceptor in chemical reactions.[2]

This compound's utility spans multiple sectors. In the pharmaceutical and chemical industries, it serves as a crucial intermediate, a basic catalyst in organic reactions, and a stabilizer.[1] Its applications include acting as an extractant for purifying biosuccinic acid from fermentation broths, a key process in green chemistry.[2][3][4][5][6] Furthermore, it is used in the synthesis of nanomaterials like zinc oxide nanorods, as a corrosion inhibitor, and as a reagent in ion-pair chromatography.[2][3][4][5][6]

This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and the comparative advantages of each pathway.

| Physical and Chemical Properties of this compound | |

| CAS Number | 102-86-3[1][3] |

| Molecular Formula | C₁₈H₃₉N[1][3] |

| Molecular Weight | 269.51 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Boiling Point | 263-265 °C (lit.)[3][4][6] |

| Density | 0.794 g/mL at 25 °C (lit.)[3][4] |

| Water Solubility | Slightly miscible / Insoluble[3][4][6] |

| pKa | 10.46 ± 0.50 (Predicted)[1][3] |

Pathway 1: Direct Alkylation of Amines

The direct alkylation of ammonia or lower-order amines with alkyl halides is a classical and straightforward approach for forming C-N bonds. The synthesis of this compound via this route typically involves the stepwise reaction of ammonia with a hexyl halide (e.g., 1-bromohexane or 1-chlorohexane).

Reaction Mechanism: A Cascade of S_N2 Reactions

The fundamental mechanism is a series of bimolecular nucleophilic substitution (S_N2) reactions. Ammonia initially acts as the nucleophile, attacking the electrophilic carbon of the hexyl halide to displace the halide ion.

-

Formation of Primary Amine (Hexylamine): NH₃ + CH₃(CH₂)₅-Br → [CH₃(CH₂)₅-NH₃]⁺Br⁻ [CH₃(CH₂)₅-NH₃]⁺Br⁻ + NH₃ ⇌ CH₃(CH₂)₅-NH₂ + NH₄⁺Br⁻

-

Formation of Secondary Amine (Dihexylamine): CH₃(CH₂)₅-NH₂ + CH₃(CH₂)₅-Br → [(CH₃(CH₂)₅)₂-NH₂]⁺Br⁻ [(CH₃(CH₂)₅)₂-NH₂]⁺Br⁻ + NH₃ ⇌ (CH₃(CH₂)₅)₂-NH + NH₄⁺Br⁻

-

Formation of Tertiary Amine (this compound): (CH₃(CH₂)₅)₂-NH + CH₃(CH₂)₅-Br → [(CH₃(CH₂)₅)₃-NH]⁺Br⁻ [(CH₃(CH₂)₅)₃-NH]⁺Br⁻ + NH₃ ⇌ (CH₃(CH₂)₅)₃-N + NH₄⁺Br⁻

Core Challenge: The Overalkylation Problem

A significant drawback of this method is the lack of selectivity, often leading to overalkylation.[7][8] The root cause lies in the electronic properties of the amine. As alkyl groups are added to the nitrogen atom, they act as electron-donating groups, increasing the nucleophilicity of the resulting amine.[9] Consequently, the product (hexylamine) is more nucleophilic than the starting material (ammonia), and dihexylamine is more nucleophilic still. This creates a "runaway train" scenario where the newly formed, more reactive amines compete with the starting material for the remaining alkyl halide, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[7][9][10]

Experimental Protocol & Control Strategies

To favor the formation of the desired tertiary amine, the reaction stoichiometry must be carefully controlled.

Objective: Synthesize this compound from Dihexylamine.

-

Rationale: Starting with dihexylamine bypasses the initial, more competitive stages. However, if starting from ammonia, a large excess of the amine is required to favor mono-alkylation, which is counterproductive for synthesizing a tertiary amine. Therefore, a stepwise approach or controlling the stoichiometry of the alkylating agent is preferred.

Step-by-Step Methodology:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, reflux condenser, and temperature probe, charge dihexylamine and a suitable solvent (e.g., ethanol or acetonitrile). Add a weak base (e.g., Na₂CO₃ or K₂CO₃) to neutralize the HBr formed during the reaction, preventing the formation of amine hydrobromide salts.

-

Addition of Alkylating Agent: Slowly add a stoichiometric amount (or slight excess) of 1-bromohexane to the mixture while maintaining a controlled temperature (e.g., 50-70 °C) to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the disappearance of dihexylamine and the formation of this compound.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the inorganic salts.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate this compound from any unreacted starting materials and byproducts.

Pathway 2: Reductive Amination

Reductive amination is a powerful and highly selective modern method for synthesizing amines, which elegantly circumvents the overalkylation issues inherent in direct alkylation.[11][12] The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.

To synthesize this compound, this pathway would typically involve the reaction of dihexylamine with hexanal.

Reaction Mechanism: Imine Formation and In Situ Reduction

The reaction proceeds in two distinct stages, typically in a one-pot procedure.[13][14]

-

Imine/Iminium Ion Formation: The nucleophilic dihexylamine attacks the electrophilic carbonyl carbon of hexanal, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form a positively charged iminium ion. This step is reversible.

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion (C=N⁺ bond) to the final tertiary amine. This reduction step is irreversible and drives the reaction to completion.

Causality Behind Reagent Selection

The choice of reducing agent is critical for the success of reductive amination.[12] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable for one-pot reactions as they would indiscriminately reduce the starting aldehyde as well as the iminium intermediate.[14]

Milder, more selective reagents are required.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is stable in weakly acidic conditions and selectively reduces the protonated iminium ion much faster than it reduces the neutral aldehyde or ketone.[11][12][15]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This has become a preferred reagent. It is also mild and selective, and it avoids the use of toxic cyanide salts associated with NaBH₃CN.[11][12][15] It is particularly effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[15][16]

| Comparison of Synthesis Pathways | ||

| Pathway | Direct Alkylation | Reductive Amination |

| Selectivity | Low; prone to overalkylation[7] | High; avoids overalkylation[12] |

| Key Challenge | Controlling stoichiometry to minimize byproduct formation. | Selection of appropriate, selective reducing agent. |

| Byproducts | Mixtures of primary, secondary, and quaternary amines. | Primarily alcohol from carbonyl reduction if non-selective reducing agent is used. |

| Reaction Conditions | Often requires elevated temperatures and pressure. | Typically mild, often at room temperature.[13] |

| Atom Economy | Moderate; base is consumed. | Generally higher, especially with catalytic reduction.[13] |

Experimental Protocol: A Modern Approach

Objective: Synthesize this compound via One-Pot Reductive Amination.

Step-by-Step Methodology:

-

Reactant Charging: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add dihexylamine, hexanal, and a suitable solvent such as dichloroethane (DCE).

-

Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add sodium triacetoxyborohydride (STAB) in portions, ensuring the temperature remains below 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 4-12 hours).

-

Monitoring: Check for the completion of the reaction by TLC or GC, observing the disappearance of the hexanal starting material.

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional solvent (DCE or dichloromethane). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.[17]

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[18][19] It is also considered toxic to aquatic life with long-lasting effects.[19]

-

Precautions: Always work in a well-ventilated area or fume hood.[17][20] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19] Avoid contact with skin and eyes.[17]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[17] It is incompatible with strong oxidizing agents and strong acids.[6]

Conclusion

While the direct alkylation of amines offers a traditional route to this compound, it is hampered by significant selectivity issues. For researchers and drug development professionals requiring high purity and yield, reductive amination stands out as the superior pathway . Its mechanism inherently avoids the problem of overalkylation, offering a controlled, efficient, and versatile one-pot synthesis under mild conditions. The development of selective reducing agents like STAB has further enhanced its appeal, making it the method of choice for the modern, rational synthesis of this compound and other complex amines.

References

-

This compound: A Key Component in Advanced Chemical Extraction and Analysis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 3, 2026, from [Link]

-

TRI-N-HEXYLAMINE Three Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 3, 2026, from [Link]

-

This compound | C18H39N | CID 66022 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved January 3, 2026, from [Link]

-

Myers Chem 115 - C-N Bond Forming Reactions: Reductive Amination. (n.d.). Retrieved January 3, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 3, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 3, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 3, 2026, from [Link]

-

Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). The Organic Chemistry Tutor. Retrieved January 3, 2026, from [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

32: Alkylation of ammonia - YouTube. (2021, February 8). Melissa Maribel. Retrieved January 3, 2026, from [Link]

-

Tri-n-hexylamine, 96% 50 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved January 3, 2026, from [Link]

-

21.5: Synthesis of Amines by Alkylation - Chemistry LibreTexts. (2015, July 19). Retrieved January 3, 2026, from [Link]

-

Alkylation of ammonia and amines - YouTube. (2021, February 1). Chemistry university. Retrieved January 3, 2026, from [Link]

-

Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF - YouTube. (2022, July 6). MH Chem. Retrieved January 3, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 102-86-3: this compound | CymitQuimica [cymitquimica.com]

- 3. TRI-N-HEXYLAMINE | 102-86-3 [chemicalbook.com]

- 4. TRI-N-HEXYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.pt [fishersci.pt]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. Page loading... [wap.guidechem.com]

- 18. This compound | C18H39N | CID 66022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.it [fishersci.it]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Trihexylamine

Abstract

Trihexylamine (THA), a tertiary amine with the chemical formula C₁₈H₃₉N, is a significant compound in various chemical and pharmaceutical applications, including as a phase transfer catalyst, an extractant in hydrometallurgy, and an intermediate in organic synthesis.[1][2][3] Its efficacy in these roles is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the molecule's structural parameters, explore its conformational possibilities through theoretical analysis, and detail the spectroscopic and computational methodologies employed to characterize it.

Introduction to this compound

This compound is a symmetrical tertiary amine where the central nitrogen atom is bonded to three n-hexyl chains.[4][5] It is a colorless to pale yellow liquid at room temperature and is characterized by its high lipophilicity, making it soluble in organic solvents but having limited solubility in water. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a proton acceptor. The long, flexible hexyl chains are a defining feature of this compound, giving rise to a complex conformational behavior that influences its intermolecular interactions and, consequently, its macroscopic properties and reactivity.

Molecular Structure and Geometry

The fundamental structure of this compound is centered around the sp³-hybridized nitrogen atom.[6] This hybridization results in a trigonal pyramidal geometry around the nitrogen, similar to ammonia.[6] The three hexyl groups and the lone pair of electrons occupy the four positions of a tetrahedron. The C-N-C bond angles are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky hexyl groups and the lone pair-bond pair repulsions.

Table 1: Predicted Molecular Parameters of this compound

| Parameter | Predicted Value | Source |

| C-N Bond Length | ~1.47 Å | Theoretical Modeling |

| C-C Bond Length | ~1.54 Å | Theoretical Modeling |

| C-H Bond Length | ~1.09 Å | Theoretical Modeling |

| C-N-C Bond Angle | ~108° | Theoretical Modeling |

| N-C-C Bond Angle | ~112° | Theoretical Modeling |

| C-C-C Bond Angle | ~112° | Theoretical Modeling |

Note: These are estimated values based on computational models of similar aliphatic amines. Actual experimental values may vary.

Conformational Analysis: The Dynamic Nature of this compound

The most intricate aspect of this compound's structure is its conformational flexibility. Each of the three n-hexyl chains has multiple single bonds around which rotation can occur, leading to a vast number of possible conformations (rotational isomers or rotamers).[9][10] The overall shape of the this compound molecule is determined by the combination of the conformations of these three chains.

The primary factors governing the conformational preferences are:

-

Steric Hindrance: The bulky hexyl chains repel each other, and the molecule will tend to adopt conformations that minimize these steric clashes. This is particularly significant around the congested nitrogen center.

-

Van der Waals Interactions: Attractive and repulsive forces between non-bonded atoms influence the overall conformational energy.

-

Torsional Strain: Rotation around C-C and C-N bonds has energetic barriers that favor staggered conformations (e.g., anti or gauche) over eclipsed conformations.

Due to the complexity and large number of degrees of freedom, a complete experimental determination of all populated conformers in solution is challenging. Therefore, computational chemistry plays a pivotal role in mapping the potential energy surface and identifying the low-energy, and thus most probable, conformations.[11] The hexyl chains are likely to adopt extended, all-anti conformations to minimize steric strain, but gauche conformations may also be present, leading to more compact structures. The overall arrangement of the three chains around the nitrogen can be envisioned as a "propeller," which can adopt various degrees of twist and splay.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of the atoms in this compound.[5][12]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different methylene (CH₂) groups and the terminal methyl (CH₃) group of the hexyl chains. The signals for the protons on the carbon alpha to the nitrogen (N-CH₂) will be the most downfield due to the deshielding effect of the nitrogen atom, typically appearing in the 2.3-3.0 ppm range.[13] The other methylene groups will appear as a complex multiplet in the aliphatic region (~1.2-1.6 ppm), and the terminal methyl group will be a triplet at the most upfield position (~0.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six unique carbon atoms in the hexyl chain. The carbon alpha to the nitrogen will be the most downfield signal in the aliphatic region.[12]

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could potentially provide information about through-space interactions between protons, offering insights into the predominant conformations in solution.[14]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and vibrational modes within the molecule. For a tertiary amine like this compound, the spectrum is characterized by:

-

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the hexyl chains.[2]

-

C-N Stretching: A medium to weak absorption in the 1000-1250 cm⁻¹ range corresponding to the C-N bond stretch.[13][15]

-

Absence of N-H Bands: A key feature for a tertiary amine is the absence of N-H stretching bands, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines.[2]

Experimental and Computational Methodologies

To provide a practical context for researchers, this section outlines the workflows for the conformational analysis of this compound.

Computational Conformational Analysis Workflow

This protocol describes a typical in silico approach to explore the conformational landscape of this compound.

Objective: To identify low-energy conformers and determine their relative populations.

Methodology:

-

Initial Structure Generation:

-

Construct a 3D model of this compound using molecular modeling software.

-

Perform an initial conformational search using a method like molecular mechanics (e.g., with a force field like MMFF94) to generate a diverse set of starting conformations.

-

-

Quantum Mechanical Optimization:

-

Take the low-energy conformers from the initial search and perform geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step refines the molecular geometry and energy of each conformer.

-

-

Frequency Calculations:

-

For each optimized structure, perform a frequency calculation at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy and Gibbs free energy).

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies of the stable conformers to determine their theoretical populations at a given temperature using the Boltzmann distribution.

-

Analyze the geometric parameters (dihedral angles, bond lengths, bond angles) of the most stable conformers to understand the preferred shapes of the molecule.

-

Caption: A typical computational workflow for the conformational analysis of a flexible molecule like this compound.

NMR Spectroscopic Analysis Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set appropriate parameters: spectral width (~12 ppm), acquisition time (~2-3 s), relaxation delay (~1-2 s), and number of scans (e.g., 8 or 16 for good signal-to-noise).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set appropriate parameters: spectral width (~220 ppm), acquisition time (~1 s), relaxation delay (~2 s), and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and assign the peaks to the corresponding protons in the molecule.

-

Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

-

Conclusion

The molecular structure of this compound is defined by its central sp³-hybridized nitrogen atom and three flexible n-hexyl chains. While its basic connectivity is straightforward, its three-dimensional nature is dominated by a complex conformational landscape. Understanding this conformational flexibility is key to comprehending its interactions and reactivity in various applications. A synergistic approach, combining spectroscopic techniques like NMR and FTIR with computational modeling, is essential for a thorough characterization of this compound's structure and dynamics. This guide provides a foundational framework for researchers to approach the study of this and other long-chain aliphatic amines.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). (2014).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Gauvin, R. M., et al. (n.d.). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Durig, J. R., & Li, Y. S. (1975). Rotational isomerism in propargyl amine studied by Raman spectroscopy. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.

- Vinaya, K., et al. (2023). Crystal structures of four organic salts of trihexyphenidyl at 90 K.

- Tran, B. N., et al. (2024). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. Molecules.

- Rittner, R., & Tormena, C. F. (n.d.).

-

BYJU'S. (n.d.). Introduction to Amines – Compounds Containing Nitrogen. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

- Diallo, W., et al. (2023).

- Aldridge, S., et al. (2007). Gas electron diffraction study of the vapour over dimethylamine-gallane leading to an improved structure for dimeric dimethylamidogallane, [Me₂NGaH₂]₂: A cautionary tale. Dalton Transactions.

- Vinaya, K., et al. (2023). Crystal structures of four organic salts of trihexyphenidyl at 90 K.

- ResearchGate. (n.d.). Ultrafast electron diffraction imaging of gas-phase molecules.

- Zhang, X., et al. (2021). Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis.

- Gentili, P. L. (2024). The Conformational Contribution to Molecular Complexity and Its Implications for Information Processing in Living Beings and Chemical Artificial Intelligence.

- RPSC Guidance Edu. (2024, June 25). Elucidation of Structure of Simple Gas Phase Molecules | Electron Diffraction | MSc Chemistry [Video]. YouTube.

- Ōki, M. (2002). Isolation of rotational isomers and developments derived therefrom. Journal of Synthetic Organic Chemistry, Japan.

-

Clark, J. (n.d.). stereoisomerism - optical isomerism. Chemguide. Retrieved from [Link]

- It's Chemistry Time. (2022, June 30). Elucidation of structure of gas phase Molecule - Electron Diffraction •Msc Chemistry• SPECTROSCOPY [Video]. YouTube.

- Najam Academy. (2024, February 24). Isomerism in Organic Chemistry | Types of Isomerism | One Shot [Video]. YouTube.

- ResearchGate. (n.d.).

- BigChem. (n.d.).

- Scientific & Academic Publishing. (n.d.).

- Schmidt, J., et al. (2022). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. Molecules.

Sources

- 1. rsc.org [rsc.org]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. rsc.org [rsc.org]

- 4. instanano.com [instanano.com]

- 5. This compound | C18H39N | CID 66022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structures of four organic salts of trihexyphenidyl at 90 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of four organic salts of trihexyphenidyl at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rotational isomerism in propargyl amine studied by Raman spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Isolation of rotational isomers and developments derived therefrom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Conformational Contribution to Molecular Complexity and Its Implications for Information Processing in Living Beings and Chemical Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Structures Controlled by Entropy: The Flexibility of Strychnine as Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgchemboulder.com [orgchemboulder.com]

Physical and chemical properties of N,N-dihexyl-1-hexanamine

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-dihexyl-1-hexanamine

Introduction

N,N-dihexyl-1-hexanamine, more commonly known as Tri-n-hexylamine (THA), is a tertiary amine characterized by the presence of three hexyl chains attached to a central nitrogen atom. This symmetrical, high-molecular-weight amine possesses distinct physical and chemical properties owing to its significant aliphatic character. Its structure results in pronounced lipophilicity, making it practically insoluble in water but soluble in many organic solvents. These characteristics are foundational to its applications, which include use as a separation agent in high-performance liquid chromatography (HPLC) and as a potential extractant in chemical processing.[1] This guide provides a comprehensive overview of its core properties, reactivity, and standard analytical protocols, designed for researchers and professionals in chemistry and drug development.

Molecular Identity and Structural Data

A precise understanding of a compound begins with its fundamental identifiers and structure.

-

IUPAC Name : N,N-Dihexylhexan-1-amine[2]

Structural Representations:

Caption: Chemical structure of N,N-dihexyl-1-hexanamine.

Physical Properties

The physical properties of N,N-dihexyl-1-hexanamine are dominated by its long alkyl chains, leading to its character as an oily, nonpolar liquid. Quantitative data are summarized below.

| Property | Value | Source |

| Appearance | Clear colorless liquid | [5] |

| Boiling Point | 192-195 °C (at 760 mmHg) | [5][6] |

| Melting Point | 3 °C | [5][6] |

| Density | 0.795 g/mL (at 25 °C) | [5][6] |

| Vapor Density | 6.4 (vs. air) | [5][6] |

| Vapor Pressure | 0.05 hPa (at 20 °C) | [5][6] |

| Refractive Index (n²⁰/D) | 1.432 | [5][6] |

| Water Solubility | 0.3 g/L; Insoluble/Miscible with water (conflicting reports) | [5][7][8] |

| LogP (Octanol/Water) | 6.35 | [1] |

| Flash Point | 203 °F (95 °C) | [5][9] |

Note on Solubility: There are conflicting reports regarding water solubility, with some sources stating it is insoluble or miscible, while others provide a specific low value (0.3 g/L).[5][7][8] Given its high LogP value, it should be considered sparingly soluble to insoluble in water for practical purposes.

Chemical Properties and Reactivity

As a tertiary amine, the chemistry of N,N-dihexyl-1-hexanamine is centered on the lone pair of electrons on the nitrogen atom.

-

Basicity : It is a weak base and will react exothermically with acids to form trihexylammonium salts.[8] The pKa of its conjugate acid is approximately 11.0, indicating it is a stronger base than aromatic amines but typical for an aliphatic amine.[5][6]

-

Stability : The compound is stable under standard laboratory conditions.[5][6] However, it may be sensitive to prolonged exposure to air.[7][8]

-

Incompatibilities : It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid halides.[5][8][10][11] Reaction with strong reducing agents may generate flammable hydrogen gas.[8]

-

Combustibility : N,N-dihexyl-1-hexanamine is combustible.[5][8]

Caption: Acid-base neutralization reaction.

Spectroscopic Data

Characterization and identification of N,N-dihexyl-1-hexanamine are routinely confirmed using standard spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which are invaluable for analytical verification.

-

Mass Spectrometry (Electron Ionization) : The NIST WebBook contains the mass spectrum for N,N-dihexyl-1-hexanamine, which is essential for determining its molecular weight and fragmentation pattern.[3][12]

-

Infrared (IR) Spectroscopy : The IR spectrum, also available from NIST, shows characteristic peaks for C-H and C-N bond stretching and bending, confirming the functional groups present in the molecule.[3][13]

Experimental Protocols for Property Determination

To ensure data integrity, standardized and self-validating experimental protocols are essential. The following sections detail methodologies for determining key physical properties.

Protocol 1: Determination of Boiling Point (Distillation Method)

This protocol describes the determination of the atmospheric boiling point, a critical measure of a liquid's volatility.

Rationale : The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A stable, recorded temperature during a slow, steady distillation indicates the true boiling point. This method includes calibration with a known standard to validate the apparatus's accuracy.

Methodology:

-

Apparatus Setup : Assemble a standard distillation apparatus using a round-bottom flask, a distillation head with a port for a calibrated thermometer, a condenser, and a receiving flask.

-

Thermometer Calibration : Verify the thermometer's accuracy by measuring the boiling point of a reference standard with a well-documented boiling point (e.g., distilled water, 100 °C at 1 atm).

-

Sample Preparation : Place a 20-30 mL sample of N,N-dihexyl-1-hexanamine and a few boiling chips into the distillation flask.

-

Heating : Gently and uniformly heat the flask using a heating mantle.

-

Equilibrium Establishment : Observe the vapor rising and condensing. The temperature reading should stabilize as the liquid boils steadily and condensate drips into the receiving flask at a constant rate (e.g., 1-2 drops per second). This steady state is crucial for an accurate reading.

-

Data Recording : Record the stabilized temperature as the boiling point. Also, record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Caption: Workflow for boiling point determination.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) - Shake Flask Method

This protocol measures the lipophilicity of the compound, a key parameter in drug development for predicting absorption and distribution.

Rationale : The shake-flask method directly measures the equilibrium distribution of a solute between two immiscible phases (n-octanol and water). Pre-saturating the solvents and allowing sufficient time for equilibrium are self-validating steps that ensure the measured ratio reflects the true thermodynamic partitioning.

Methodology:

-

Solvent Preparation : Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours.

-

Standard Solution Preparation : Prepare a stock solution of N,N-dihexyl-1-hexanamine in n-octanol-saturated water at a known concentration (e.g., 1 mg/mL).

-

Partitioning : In a glass-stoppered flask, combine 10 mL of the water-saturated n-octanol with 10 mL of the standard aqueous solution.

-

Equilibration : Tightly seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). A mechanical shaker is recommended.

-

Phase Separation : Centrifuge the flask to ensure complete separation of the two phases.

-

Concentration Analysis : Carefully remove an aliquot from the aqueous phase. Determine the concentration of N,N-dihexyl-1-hexanamine using a suitable analytical method (e.g., HPLC with a UV detector after creating a calibration curve).

-

Calculation :

-

Calculate the concentration in the octanol phase by mass balance: C_octanol = (Initial_C_water - Final_C_water) * (V_water / V_octanol).

-

Calculate the partition coefficient: P = C_octanol / Final_C_water.

-

Calculate LogP: LogP = log10(P).

-

Caption: Workflow for LogP determination.

Safety and Handling

While this document focuses on physicochemical properties, safe handling is paramount for any laboratory chemical.

-

Hazards : N,N-dihexyl-1-hexanamine is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[10] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[10][14] In case of inadequate ventilation, respiratory protection should be worn.[10]

-

Handling : Avoid contact with skin, eyes, and clothing.[10] Use only in a well-ventilated area.

-

First Aid :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[10]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[10]

-

References

- 1-Hexanamine, N,N-dihexyl- | SIELC Technologies. (2018, May 16).

- 1-Hexanamine, N,N-dihexyl- - Substance Details - SRS | US EPA.

- Dihexylamine | C12H27N | CID 8920 - PubChem - NIH.

- Chemical Properties of 1-Hexanamine, N,N-dihexyl- (CAS 102-86-3) - Cheméo.

- 1-Hexanamine, N,N-dihexyl- - NIST WebBook.

- di-n-hexylamine - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).

- DI-N-HEXYLAMINE | 143-16-8 - ChemicalBook.

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. (2012, May 21).

- 1-Hexanamine, N,N-dihexyl- - NIST WebBook.

- 143-16-8(DI-N-HEXYLAMINE) Product Description - ChemicalBook.

- Dihexylamine - LookChem.

- 1-Hexanamine, N,N-dihexyl- - NIST WebBook.

Sources

- 1. 1-Hexanamine, N,N-dihexyl- | SIELC Technologies [sielc.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 1-Hexanamine, N,N-dihexyl- [webbook.nist.gov]

- 4. 1-Hexanamine, N,N-dihexyl- (CAS 102-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. DI-N-HEXYLAMINE price,buy DI-N-HEXYLAMINE - chemicalbook [chemicalbook.com]

- 6. 143-16-8 CAS MSDS (DI-N-HEXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Dihexylamine | C12H27N | CID 8920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DI-N-HEXYLAMINE | 143-16-8 [chemicalbook.com]

- 9. Dihexylamine|lookchem [lookchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Hexanamine, N,N-dihexyl- [webbook.nist.gov]

- 13. 1-Hexanamine, N,N-dihexyl- [webbook.nist.gov]

- 14. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Solubility of Trihexylamine in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of trihexylamine, a tertiary amine of significant interest in various industrial and research applications, including as a solvent, surfactant, and in chemical synthesis.[1] Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document furnishes a robust theoretical framework for understanding its solubility based on intermolecular forces and the principle of "like dissolves like." More critically, it equips researchers, scientists, and drug development professionals with a detailed, self-validating experimental protocol for the precise determination of this compound solubility in common organic solvents. This guide is structured to empower users with both the foundational knowledge and the practical tools necessary for their specific research and development needs.

Introduction to this compound and its Solubility

Theoretical Underpinnings of this compound Solubility

The solubility of a substance is governed by the intermolecular interactions between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle.[4] This principle is rooted in the concept that dissolution is favored when the intermolecular forces of the solute and solvent are similar in nature and magnitude.

This compound, as a tertiary amine, possesses a polar nitrogen atom with a lone pair of electrons. However, the three long, nonpolar hexyl chains dominate the molecular structure, rendering the overall molecule largely nonpolar and hydrophobic. The primary intermolecular forces at play for this compound are London dispersion forces, which increase with the size and surface area of the molecule.

The solubility of this compound in a given organic solvent can be predicted by considering the following interactions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit London dispersion forces. Due to the similarity in intermolecular forces, this compound is expected to be highly miscible with nonpolar solvents. The long alkyl chains of this compound can readily interact with the hydrocarbon chains of hexane or the aromatic ring of toluene.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons. While they can engage in dipole-dipole interactions, the primary mode of interaction with the largely nonpolar this compound will still be London dispersion forces. Good solubility is expected, although potentially slightly less than in purely nonpolar solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (oxygen in alcohols). They can act as hydrogen bond donors. This compound, with its lone pair of electrons on the nitrogen atom, can act as a hydrogen bond acceptor. However, the steric hindrance from the bulky hexyl groups and the dominant nonpolar character of the molecule will limit the effectiveness of this interaction. While some solubility is expected, it may be lower than in nonpolar or polar aprotic solvents. One source notes "slight" solubility in methanol.[2]

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound.

Caption: Intermolecular forces of this compound and solvent types.

Solubility Profile of this compound

As previously noted, precise quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly accessible literature. The available information is largely qualitative.

Table 1: Qualitative and Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility/Miscibility | Qualitative Data Source |

| Hexane | Nonpolar | Miscible | Principle of "like dissolves like" |

| Toluene | Nonpolar (Aromatic) | Miscible | Principle of "like dissolves like" |

| Dichloromethane | Polar Aprotic | Miscible | General solubility of amines in organic solvents |

| Ethyl Acetate | Polar Aprotic | Soluble to Miscible | General solubility of amines in organic solvents |

| Acetone | Polar Aprotic | Soluble | General solubility of amines in organic solvents |

| Ethanol | Polar Protic | Soluble | Soluble in ethanol[3] |

| Methanol | Polar Protic | Soluble | Slightly soluble in Methanol[2] |

| Water | Polar Protic | Very Slightly Soluble/Slightly Miscible | Limited solubility in water[1][3], Slightly miscible with water[2] |

Experimental Protocol for the Quantitative Determination of this compound Solubility

To address the absence of quantitative data, the following detailed gravimetric method is provided. This protocol is a self-validating system designed for accuracy and reproducibility.

Principle

A saturated solution of this compound in the chosen solvent is prepared at a constant temperature. A known volume or mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining this compound is measured, allowing for the calculation of solubility.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Workflow for gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a known volume of the selected organic solvent (e.g., 10 mL).

-

Add an excess of this compound to each vial to ensure a saturated solution is formed with an undissolved phase present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials (e.g., using a shaker) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is recommended. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured solubility is constant.

-

-

Sample Collection and Preparation:

-

Stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw a precise aliquot (e.g., 5 mL) of the clear, saturated supernatant using a calibrated pipette.

-

To ensure no undissolved droplets are transferred, pass the collected sample through a syringe filter into a pre-weighed (to ± 0.0001 g) evaporating dish or beaker.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 40-50 °C).

-

Dry the sample to a constant weight. This is achieved by repeated cycles of drying and weighing until the difference between consecutive weighings is negligible (e.g., < 0.2 mg).

-

Calculations

-

Mass of the empty evaporating dish: M₁

-

Mass of the dish + saturated solution: M₂

-

Mass of the dish + dry this compound: M₃

-

Mass of this compound (solute): M_solute = M₃ - M₁

-

Mass of the solvent: M_solvent = M₂ - M₃

-

Solubility ( g/100 g solvent): = (M_solute / M_solvent) * 100

Factors Influencing Solubility

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature. For many systems, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.[5]

-

Purity of Components: The presence of impurities in either the this compound or the solvent can significantly affect the measured solubility. Using high-purity reagents is essential for obtaining accurate and reproducible results.

Conclusion

While a comprehensive, quantitative database for the solubility of this compound in common organic solvents is currently lacking in the public domain, this technical guide provides a strong predictive framework based on established chemical principles. The detailed experimental protocol herein offers a reliable and self-validating method for researchers to determine these values empirically. By understanding the theoretical basis of solubility and employing a rigorous experimental approach, scientists and professionals in drug development and chemical synthesis can effectively harness the properties of this compound for their specific applications.

References

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

PharmaEducation. Determination of Solubility by Gravimetric Method. [Link]

-

SolubilityofThings. Experiment: Temperature and Solubility. [Link]

Sources

1H and 13C NMR spectral data of Trihexylamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Trihexylamine

Authored by: A Senior Application Scientist

Introduction

This compound (C₁₈H₃₉N, CAS No. 102-86-3) is a tertiary aliphatic amine characterized by three hexyl chains attached to a central nitrogen atom.[1][2] Its utility spans various industrial and chemical processes, including as a phase transfer catalyst, a corrosion inhibitor, and an extractant in metallurgical and pharmaceutical applications.[1][2] For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of such compounds are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.

This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectral data of this compound. Moving beyond a mere presentation of data, it delves into the causality behind the observed spectral features, provides field-proven insights for data acquisition, and establishes a framework for robust, self-validating experimental protocols.

Molecular Structure and Symmetry Considerations

The chemical structure of this compound is fundamental to interpreting its NMR spectra. The molecule possesses a high degree of symmetry, with a central nitrogen atom bonded to three identical n-hexyl chains. This symmetry dictates that all three hexyl groups are chemically equivalent. Consequently, instead of observing signals for 18 distinct carbons and 39 distinct protons, the spectra are significantly simplified. We expect to see only six unique carbon signals and six unique sets of proton signals, corresponding to each position on a single hexyl chain.

To facilitate discussion, the carbon and proton positions along the hexyl chain are designated with Greek letters, starting from the carbon directly attached to the nitrogen (α) and proceeding to the terminal methyl group (ζ).

Caption: Molecular structure of this compound with labeled positions.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aliphatic region. The chemical shift of protons on carbons adjacent to the nitrogen atom is significantly influenced by the nitrogen's electron-withdrawing nature, causing a downfield shift compared to standard alkane protons.[3][4]

| Position | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| α | N-CH₂ - | ~2.2-2.4 | Triplet (t) | 6H | ~7-8 |

| β | -CH₂ - | ~1.3-1.5 | Multiplet (m) | 6H | - |

| γ, δ, ε | -(CH₂ )₃- | ~1.2-1.3 | Multiplet (m) | 18H | - |

| ζ | -CH₃ | ~0.8-0.9 | Triplet (t) | 9H | ~6-7 |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data compiled from typical values for aliphatic amines.[3][5][6]

Interpretation and Causality:

-

α-Protons (N-CH₂): These six protons (two from each chain) are the most deshielded due to their proximity to the electronegative nitrogen atom.[7][8] They appear as a distinct triplet, downfield from the other methylene signals. The triplet pattern arises from spin-spin coupling with the two adjacent β-protons (n+1 = 2+1 = 3).

-

β, γ, δ, ε-Protons (-CH₂-): The protons on the central part of the hexyl chains are in very similar electronic environments. This results in significant signal overlap, producing a broad, complex multiplet in the 1.2-1.5 ppm range. While the β-protons are slightly more downfield than the others, resolving these signals often requires higher field strengths or 2D NMR techniques.

-

ζ-Protons (-CH₃): These nine protons from the three terminal methyl groups are the most shielded, as they are furthest from the electron-withdrawing nitrogen. They resonate at the highest field (lowest ppm value) and appear as a sharp triplet due to coupling with the two adjacent ε-protons (n+1 = 2+1 = 3).

¹³C NMR Spectral Data Analysis

In the proton-decoupled ¹³C NMR spectrum, each of the six chemically unique carbons in the hexyl chain gives rise to a single peak.[9] The chemical shifts are primarily determined by the distance from the electronegative nitrogen atom.[3]

| Position | Assignment | Chemical Shift (δ, ppm) |

| α | N-C H₂- | ~54.2 |

| β | -C H₂- | ~32.0 |

| γ | -C H₂- | ~27.1 |

| δ | -C H₂- | ~26.9 |

| ε | -C H₂- | ~22.8 |

| ζ | -C H₃ | ~14.1 |

Note: Data referenced from the Spectral Database for Organic Compounds (SDBS) and other sources.[6][10][11]

Interpretation and Causality:

-

α-Carbon (N-C): This carbon is directly bonded to the nitrogen, resulting in the strongest deshielding effect and the most downfield chemical shift in the spectrum.[10][12]

-

β, γ, δ, ε-Carbons (-CH₂-): As the distance from the nitrogen atom increases, the inductive deshielding effect diminishes. This leads to a progressive upfield shift in the signals from the β- to the ε-carbon. The chemical shifts for the γ- and δ-carbons are very close, reflecting their similar electronic environments deep within the alkyl chain.

-

ζ-Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon, resonating at the highest field (lowest ppm value), which is characteristic of terminal carbons in long alkyl chains.

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible NMR data requires a validated and systematic approach. The following protocol is designed to be a self-validating system for the analysis of this compound.

I. Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar compounds like this compound. It offers excellent solubility and a single solvent residual peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR.[13]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS serves as the universal internal reference, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.

-

Homogenization & Transfer: Vortex the vial until the sample is fully dissolved. Transfer the homogenous solution into a 5 mm NMR tube using a clean Pasteur pipette. Ensure the sample height in the tube is adequate (typically ~4-5 cm).

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer.

Caption: Experimental workflow for NMR analysis of this compound.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm (from approx. -2 to 14 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

-

Number of Scans (NS): 128 to 1024 scans, as ¹³C has a much lower natural abundance than ¹H.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm (from approx. -10 to 230 ppm).

III. Data Processing and Validation

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

-

Correction: Manually phase the spectra to achieve pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the spectra by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the ¹H signals and pick peaks for both spectra. The integration ratios in the ¹H spectrum must correspond to the number of protons at each position (6:6:18:9), providing an internal validation of signal assignment and sample purity.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are direct reflections of its symmetric molecular structure. The predictable chemical shifts and coupling patterns, governed by the inductive effects of the tertiary amine nitrogen and standard alkyl chain characteristics, make NMR an unequivocal tool for its identification and characterization. By employing a robust experimental protocol, researchers can ensure the acquisition of high-fidelity data, enabling confident structural confirmation and purity assessment, which are critical for applications in research and development.

References

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

-

Carneiro, P. I. B. (1995). CARBON-13 NMR OF ALIPHATIC TERTIARY AMINES. SOUTHERN JOURNAL OF SCIENCES. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Wolf, C., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

-

Fujiwara, H., et al. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

-

ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Available at: [Link]

-

ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

-

Supporting Information for Reductive amination using a combination of CaH2 and noble metal. (n.d.). Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Available at: [Link]

-

Eggert, H., & Djerassi, C. (1973). Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society. Available at: [Link]

-

University of Calgary. (n.d.). Amines. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Available at: [Link]

-

Mol-Instincts. (n.d.). 102-86-3 TRI-N-HEXYLAMINE. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Available at: [Link]

-

Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Journal of the American Chemical Society. Available at: [Link]

-

Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available at: [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Examples of aliphatic ¹³C chemical shift distributions. Available at: [Link]

-

ResearchGate. (n.d.). Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Available at: [Link]

-

SpectraBase. (n.d.). Hexyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

PubChem. (n.d.). Dihexylamine. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR Chart. Available at: [Link]

-

Nowick, J. S. (2011, December 13). Lecture 9. Chemical Shift. 1H NMR Chemical Shifts. YouTube. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 102-86-3: this compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 5. fiveable.me [fiveable.me]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. sjofsciences.com [sjofsciences.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to Trihexylamine (CAS 102-86-3): Properties, Safety, and Handling for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Trihexylamine (CAS 102-86-3), a tertiary aliphatic amine with significant applications in chemical synthesis, industrial processes, and advanced analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its properties and safe handling procedures.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₈H₃₉N, is characterized by three hexyl groups attached to a central nitrogen atom.[1][2] This structure imparts a significant hydrophobic nature to the molecule.[1] It typically presents as a colorless to pale yellow liquid with a distinct amine odor.[1] Due to its long hydrocarbon chains, this compound has limited solubility in water but is soluble in organic solvents.[1][3][4]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 102-86-3 | [1][5][6] |

| Molecular Formula | C₁₈H₃₉N | [3][6][7] |

| Molecular Weight | 269.51 g/mol | [3][5][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive amine odor | [1] |

| Density | 0.794 g/mL at 25 °C | [3][5] |

| Boiling Point | 150-159 °C at 12 mmHg; 263-265 °C (lit.) | [3][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Vapor Pressure | <1 mmHg at 20 °C | [5][9] |

| Vapor Density | 9.3 (vs air) | [5][9] |

| Refractive Index | n20/D 1.442 (lit.) | [3][5] |

| Water Solubility | Slightly miscible/Slightly soluble | [3][4] |

Spectroscopic and Analytical Data

For compound identification and characterization, spectroscopic data is crucial. The structural identifiers for this compound are as follows:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are available for this compound, which can be used to confirm its structure and purity.[2][10]

Applications in Research and Industry

This compound's unique chemical properties make it a versatile compound in various fields.[11] Its basicity, owing to the lone pair of electrons on the nitrogen atom, allows it to act as a proton acceptor in chemical reactions.[1]

Key applications include:

-

Chemical Synthesis: It serves as a catalyst, a corrosion inhibitor, and a neutralizing agent in numerous chemical processes.[11] It is also utilized as an intermediate in the production of herbicides, pesticides, and other agrochemicals to enhance product stability and effectiveness.[11]

-

Extraction and Separation: this compound is employed as an extractant for the isolation and purification of compounds like succinic acid from fermentation broths.[3][5]

-

Ion-Pair Chromatography: In advanced analytical techniques, it functions as an ion-pairing agent, forming neutral ion pairs with charged analytes to improve their separation and analysis.[12]

-

Industrial Formulations: It is used in the manufacturing of rubber chemicals, dyes, surfactants, and plasticizers.[11] Additionally, it finds use in lubricants, coatings, and epoxy resins.[11]

-

Nanomaterial Synthesis: this compound has been used in the synthesis of small-diameter zinc oxide nanorods.[3][5]

Safety and Hazard Information

A thorough understanding of the safety and hazards associated with this compound is paramount for its handling in a laboratory or industrial setting.

Table 2: GHS Hazard Classifications and Statements

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [8] |